molecular formula C9H6BrN3O B13148578 6-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one CAS No. 61709-04-4

6-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B13148578
CAS No.: 61709-04-4
M. Wt: 252.07 g/mol
InChI Key: WVHFYUPPAZHEOX-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a bromophenyl group attached to the triazine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-bromoaniline with cyanuric chloride. The reaction proceeds through nucleophilic substitution, where the amine group of 4-bromoaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminotriazine derivative, while oxidation can produce a triazine with hydroxyl or carbonyl functionalities.

Scientific Research Applications

6-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The triazine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-1,3,5-triazin-2(1H)-one: Lacks the bromine atom, which can affect its reactivity and binding properties.

    6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one: Contains a chlorine atom instead of bromine, leading to differences in electronic and steric effects.

    6-(4-Methylphenyl)-1,3,5-triazin-2(1H)-one: Features a methyl group, which can influence its hydrophobicity and reactivity.

Uniqueness

The presence of the bromine atom in 6-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one imparts unique electronic and steric properties, making it distinct from other similar compounds. This can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61709-04-4

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

6-(4-bromophenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H6BrN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14)

InChI Key

WVHFYUPPAZHEOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC(=O)N2)Br

Origin of Product

United States

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